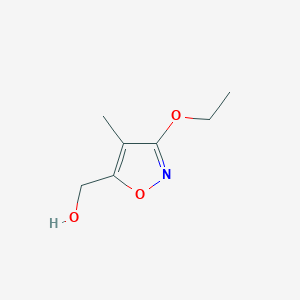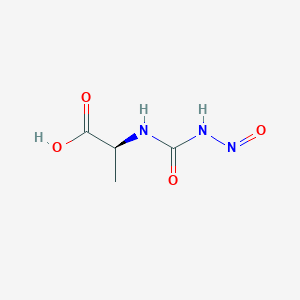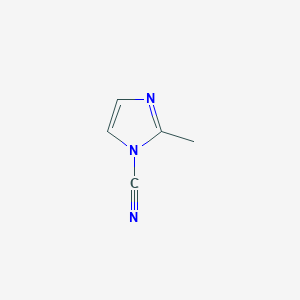
5-Isoxazolemethanol, 3-ethoxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoxazolemethanol, 3-ethoxy-4-methyl- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- varies depending on its application. In medicine, it has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. It has also been shown to decrease the production of inflammatory cytokines in cells. In agriculture, it inhibits plant growth by interfering with the biosynthesis of gibberellins, a plant hormone that promotes growth.
Efectos Bioquímicos Y Fisiológicos
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been shown to have various biochemical and physiological effects. In medicine, it has been shown to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes in cells. It has also been shown to decrease the expression of genes involved in inflammation. In agriculture, it has been shown to inhibit the elongation of plant stems and decrease the size of leaves.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Isoxazolemethanol, 3-ethoxy-4-methyl- in lab experiments is its relatively low toxicity compared to other compounds with similar properties. It is also relatively easy to synthesize and can be used in a variety of applications. However, its low solubility in water can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. In medicine, it could be further studied for its potential use as an antifungal or anti-inflammatory agent. In agriculture, it could be studied as a potential herbicide or as a way to control plant growth in certain crops. In material science, it could be used as a building block for the synthesis of new polymers with unique properties. Overall, the potential applications of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- make it an interesting compound for further study.
Métodos De Síntesis
The synthesis method of 5-Isoxazolemethanol, 3-ethoxy-4-methyl- involves the reaction of ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-3-oxobutanoate. This intermediate is then reacted with acetic anhydride to form 5-Isoxazolemethanol, 3-ethoxy-4-methyl-. The yield of this synthesis method is around 55%.
Aplicaciones Científicas De Investigación
5-Isoxazolemethanol, 3-ethoxy-4-methyl- has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth. In material science, it has been used as a building block for the synthesis of various polymers.
Propiedades
IUPAC Name |
(3-ethoxy-4-methyl-1,2-oxazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-10-7-5(2)6(4-9)11-8-7/h9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUHZMMTVNTBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441656 |
Source


|
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
CAS RN |
166180-69-4 |
Source


|
| Record name | 5-Isoxazolemethanol, 3-ethoxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)











![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)